Pheophorbide a

Descripción

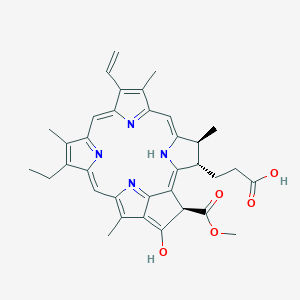

Structure

3D Structure

Propiedades

IUPAC Name |

3-[(3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36N4O5/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22/h8,12-14,17,21,31,38,42H,1,9-11H2,2-7H3,(H,40,41)/t17-,21-,31+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEBXTALJSALNU-LDCXZXNSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)OC)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)OC)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884550 |

Source

|

| Record name | Pheophorbide a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15664-29-6 |

Source

|

| Record name | Pheophorbide a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015664296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-, (3S,4S,21R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pheophorbide a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3S-(3α,4β,21β)]-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHEOPHORBIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA2WNI2HO2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pheophorbide a: A Comprehensive Technical Guide on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheophorbide a is a natural product derived from the degradation of chlorophyll (B73375), the primary photosynthetic pigment in plants and algae. As a key intermediate in the chlorophyll catabolic pathway, it has garnered significant interest in the scientific community, particularly in the field of drug development. Its potent photosensitizing properties have made it a promising candidate for photodynamic therapy (PDT) in the treatment of various cancers and other diseases. A thorough understanding of its fundamental physicochemical properties is paramount for its effective formulation, delivery, and therapeutic application. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, supported by experimental methodologies and visual representations of its associated signaling pathways.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃₅H₃₆N₄O₅ | --INVALID-LINK-- |

| Molecular Weight | 592.69 g/mol | --INVALID-LINK-- |

| CAS Number | 15664-29-6 | --INVALID-LINK-- |

| Appearance | Crystalline solid | --INVALID-LINK-- |

| Melting Point | 191-195 °C | --INVALID-LINK-- |

| Synonyms | Phaeophorbide a, 2-Deacetyl-2-vinylbacteriopheophorbide | --INVALID-LINK-- |

Solubility Profile

| Solvent | Solubility | Source |

| DMSO | ~1 mg/mL | --INVALID-LINK-- |

| Dimethylformamide (DMF) | ~1 mg/mL | --INVALID-LINK-- |

| Aqueous Buffers | Sparingly soluble | --INVALID-LINK-- |

| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | --INVALID-LINK-- |

Spectroscopic and Physicochemical Parameters

| Parameter | Value | Method | Source |

| UV-Vis λmax (in Ethanol) | 409, 505, 535, 608, 665 nm | UV-Vis Spectroscopy | --INVALID-LINK-- |

| LogP (Octanol-Water Partition Coefficient) | 4.53 | Computed (ALOGPS) | --INVALID-LINK-- |

| pKa (Strongest Acidic) | 3.61 | Computed | --INVALID-LINK-- |

| pKa (Strongest Basic) | 4.98 | Computed | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a compound like this compound are outlined below. These represent standard laboratory procedures.

Determination of Aqueous Solubility (Shake-Flask Method)

-

Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of purified water or a specific buffer solution.

-

Equilibration: The vial is sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered (using a filter that does not bind the compound) to separate the solid phase from the aqueous phase.

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection or mass spectrometry (MS).

-

Calculation: The solubility is expressed as the measured concentration (e.g., in mg/mL or µM).

Determination of Octanol-Water Partition Coefficient (LogP) (Shake-Flask Method)

-

Solvent Saturation: Equal volumes of n-octanol and water are mixed and shaken vigorously to mutually saturate the solvents. The two phases are then separated.

-

Compound Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow for the partitioning of this compound between the two phases. The mixture is then allowed to stand until the phases have completely separated.

-

Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique (e.g., HPLC-UV/Vis).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Determination of Ionization Constant (pKa) (Potentiometric Titration)

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol (B129727) or DMSO to ensure solubility).

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound is ionized. For compounds with multiple ionizable groups, multiple inflection points may be observed.

Signaling Pathways and Experimental Workflows

This compound, particularly in the context of photodynamic therapy, exerts its biological effects by modulating various intracellular signaling pathways. Below are diagrams illustrating key pathways and a general experimental workflow for assessing its photodynamic efficacy.

Pheophorbide A: A Technical Guide to Natural Sources and Isolation for Researchers and Drug Development Professionals

An in-depth exploration of the primary natural reservoirs of pheophorbide a and a detailed compendium of methodologies for its extraction and purification.

Introduction

This compound, a chlorophyll-derived tetrapyrrole, has garnered significant attention within the scientific community, particularly in the fields of oncology and antiviral research. Its potent photosensitizing properties make it a promising candidate for photodynamic therapy (PDT), a non-invasive treatment modality for various cancers and other localized diseases. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed protocols for its isolation, catering to researchers, scientists, and professionals in drug development.

This compound is a key intermediate in the chlorophyll (B73375) degradation pathway in plants and algae.[1][2][3][4] Structurally, it is a porphyrin derivative lacking the central magnesium ion and the phytol (B49457) tail of chlorophyll a. This modification significantly alters its physicochemical properties, enhancing its photosensitizing capabilities. Upon activation by light of a specific wavelength, this compound can generate reactive oxygen species (ROS), which induce cellular apoptosis and necrosis in targeted tissues.[5][6][7][8]

This document outlines the most abundant natural sources of this compound, presents quantitative data on its prevalence, and provides detailed experimental protocols for its isolation and purification. Furthermore, it visualizes the key biological pathways associated with its natural synthesis and its mechanism of action in therapeutic applications.

Natural Sources of this compound

This compound can be isolated from a variety of natural sources, with microalgae, higher plants, and even the excrement of silkworms being the most notable.

Microalgae: Species such as Spirulina platensis and Chlorella are rich sources of chlorophyll a, the precursor to this compound.[9] The ease of cultivation and high biomass production of these microalgae make them an attractive and sustainable source for large-scale production.[10]

Higher Plants: Various terrestrial plants, including Piper penangense and Aglaonema simplex, have been identified as sources of this compound and its derivatives.[11][12] The concentration of these compounds can vary depending on the plant species, age, and environmental conditions.

Silkworm Excrement: The feces of the silkworm (Bombyx mori) are a surprisingly rich and historically utilized source of chlorophyll derivatives, including this compound.[13][14][15] The digestive processes of the silkworm concentrate these compounds, making their excrement a valuable raw material for extraction.

Quantitative Data on this compound Content

The yield of this compound can vary significantly depending on the source material and the extraction method employed. The following table summarizes available quantitative data to provide a comparative overview for researchers.

| Natural Source | Reported Yield/Purity | Reference |

| Silkworm Excrement | 670 mg of pheophorbide per gram of chlorophyll | [13] |

| Spirulina platensis | Purity of over 98% after recrystallization | [16] |

Experimental Protocols for Isolation and Purification

The isolation of this compound generally involves a multi-step process that begins with the extraction of chlorophyll from the source material, followed by chemical modifications to convert it into this compound, and concluding with purification.

Isolation from Spirulina platensis

This protocol is adapted from a patented method and involves enzymatic treatment followed by solvent extraction and chemical conversion.[16]

1. Pre-treatment and Enzymatic Hydrolysis:

- Dry Spirulina powder is pulverized and passed through a 20-mesh sieve.

- A suspension of the powder is made in water (e.g., 1 kg of powder in 2.5 kg of water).

- Chlorophyllase is added to the suspension (e.g., 0.1 g of enzyme for 1 kg of powder).

- The mixture is heated to 40°C and incubated for 3 hours to facilitate the enzymatic removal of the phytol tail from chlorophyll.

2. Solvent Extraction:

- An organic solvent such as acetone (B3395972) is added to the enzymatic hydrolysis solution.

- The mixture is refluxed for 1 hour. This step is repeated twice, and the extracts are combined.

3. Acid Treatment for Demagnesiation:

- Dilute hydrochloric acid is added to the combined extract to adjust the pH to 3.

- This step facilitates the removal of the central magnesium ion from the chlorophyll derivative.

4. Concentration and Crude Product Collection:

- The solution is concentrated to remove the organic solvent.

- The resulting solid precipitate, which is crude this compound, is collected by filtration.

5. Purification by Recrystallization:

- The crude product is recrystallized using isopropanol (B130326) to obtain high-purity this compound (reported purity of >98%).[16]

Isolation from Silkworm Excrement

This protocol is based on an optimized method for extracting chlorophyll and synthesizing this compound from silkworm excrement.[13]

1. Pre-treatment of Silkworm Excrement:

- The silkworm excrement is softened for 2 hours to achieve a water content of approximately 26%.

2. Chlorophyll Extraction:

- The softened excrement is extracted with a 1:1 mixture of acetone and ethanol. This yields a chlorophyll production rate of 1.43%.[13]

3. Conversion to this compound:

- The extracted chlorophyll is treated with hydrochloric acid for 72 hours to remove the magnesium ion.

4. Purification:

- Further purification steps, such as column chromatography, may be required to achieve high purity of the final product. The reported yield of pheophorbide from chlorophyll using this method is 670 mg/g.[13]

Biological Pathways

Chlorophyll Degradation Pathway in Plants

The biosynthesis of this compound in plants is a natural part of the chlorophyll degradation pathway, which is particularly active during leaf senescence. This pathway ensures the orderly disassembly of the photosynthetic machinery and the remobilization of nutrients.

Caption: The chlorophyll degradation pathway leading to the formation of this compound.

This compound-Induced Apoptosis in Photodynamic Therapy

In the context of photodynamic therapy, this compound, upon activation by light, initiates a signaling cascade that leads to apoptosis in cancer cells. This process is primarily mediated by the generation of reactive oxygen species and the subsequent activation of the mitochondrial intrinsic apoptotic pathway.[5][6][7][8]

Caption: this compound-mediated apoptosis pathway in photodynamic therapy.

Conclusion

This compound stands out as a natural compound with significant therapeutic potential, particularly in the realm of photodynamic therapy. This guide has detailed its primary natural sources, provided quantitative data for comparative analysis, and offered specific protocols for its isolation and purification. The visualization of the chlorophyll degradation and induced apoptosis pathways provides a deeper understanding of its biological context. For researchers and professionals in drug development, this comprehensive overview serves as a foundational resource for harnessing the potential of this compound in innovative therapeutic strategies. Further research into optimizing extraction yields from various sources and exploring its full range of bioactivities is warranted.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Chlorophyll Degradation and Its Physiological Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Chlorophyll Degradation and Its Physiological Function [ouci.dntb.gov.ua]

- 5. This compound based photodynamic therapy induces apoptosis via mitochondrial-mediated pathway in human uterine carcinosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: State of the Art [mdpi.com]

- 7. Synthesized this compound-mediated photodynamic therapy induced apoptosis and autophagy in human oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Derivatives of pheophorbide-a and pheophorbide-b from photocytotoxic Piper penangense extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Improvement on Extraction of Chlorophyll and Synthesis of Pheophorbide from Silkworm Excrement [chinjmap.com]

- 14. Chlorophyll derivatives (CpD) extracted from silk worm excreta are specifically cytotoxic to tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of silkworm chlorophyll metabolites as an active photosensitizer for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN103031354B - Method for extracting this compound from spirulina - Google Patents [patents.google.com]

The Pheophorbide a Pathway: A Technical Guide to Chlorophyll Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pheophorbide a chlorophyll (B73375) degradation pathway, a critical biological process in plant senescence and a source of bioactive molecules with potential therapeutic applications. This document details the core biochemical reactions, enzymatic players, regulatory signaling cascades, and experimental methodologies essential for researchers in plant biology and drug development.

Introduction to Chlorophyll Degradation

Chlorophyll degradation, or degreening, is a highly regulated and conspicuous process in the life cycle of plants, marking leaf senescence, fruit ripening, and responses to environmental stress. The breakdown of this abundant pigment is not merely a passive decay but an orderly enzymatic cascade that prevents the accumulation of phototoxic intermediates. The central pathway, often referred to as the PAO (this compound Oxygenase) pathway, systematically dismantles the chlorophyll molecule into colorless, non-fluorescent tetrapyrroles, which are ultimately stored in the vacuole.[1][2] this compound, a key intermediate in this pathway, is a potent photosensitizer with demonstrated anti-cancer activities, making this metabolic route of significant interest to drug development professionals.[3]

The Core Biochemical Pathway

The degradation of chlorophylls (B1240455) a and b converges on the formation of this compound, which is then further catabolized. The pathway can be broadly divided into several key stages occurring in the chloroplasts, cytosol, and vacuoles.[2]

Stage 1: Conversion of Chlorophyll b to Chlorophyll a

For chlorophyll b to enter the primary degradation pathway, it must first be converted to chlorophyll a. This conversion is a two-step process:

-

Chlorophyll b reductase (encoded by NYC1 and NOL genes) reduces chlorophyll b to 7-hydroxymethyl chlorophyll a.

-

7-hydroxymethyl chlorophyll a reductase (HCAR) then reduces this intermediate to chlorophyll a.

Stage 2: Formation of this compound

The degradation of chlorophyll a to this compound involves two critical modifications to the porphyrin ring:

-

Dechelation of Magnesium: The central magnesium ion is removed from the chlorophyll a molecule to form pheophytin a. This reaction is catalyzed by Mg-dechelatase , an enzyme encoded by the STAY-GREEN (SGR) genes.[4]

-

Dephytylation: The phytol (B49457) tail is cleaved from pheophytin a by the enzyme pheophytinase (PPH) , yielding this compound.[5]

An alternative, though less predominant, initial step can be the removal of the phytol tail from chlorophyll a by chlorophyllase to produce chlorophyllide a, followed by the removal of magnesium to also yield this compound.

Stage 3: Porphyrin Ring Opening and Further Catabolism

This compound is a phototoxic molecule that must be rapidly processed.

-

Ring Cleavage: This compound oxygenase (PAO) , a Rieske-type iron-sulfur protein, catalyzes the oxygenolytic opening of the porphyrin macrocycle of this compound to form a red chlorophyll catabolite (RCC).[1][6] This is the key step that leads to the loss of the green color.

-

Reduction: RCC is then immediately reduced by RCC reductase (RCCR) to a primary fluorescent chlorophyll catabolite (pFCC).[1]

-

Further Modifications and Transport: pFCCs are exported from the chloroplast and may undergo further species-specific modifications in the cytosol before being transported into the vacuole.

-

Final Conversion: Inside the acidic environment of the vacuole, the fluorescent pFCCs are isomerized into stable, non-fluorescent chlorophyll catabolites (NCCs), the final products of the pathway.

Below is a diagram illustrating the core biochemical steps of the this compound chlorophyll degradation pathway.

Quantitative Data: Enzyme Kinetics

The efficiency and regulation of the chlorophyll degradation pathway are underpinned by the kinetic properties of its constituent enzymes. Below is a summary of available Michaelis-Menten constants (Km), which indicate the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). A lower Km value generally signifies a higher affinity of the enzyme for its substrate.

| Enzyme | Organism | Substrate | Km (µM) | Vmax | Reference(s) |

| Pheophorbidase (PPD) - Native Type 1 | Raphanus sativus (Radish) | This compound | 14.1 | Not Reported | [3][7] |

| Pheophorbidase (PPD) - Native Type 2 | Raphanus sativus (Radish) | This compound | 15.1 | Not Reported | [3][7] |

| Pheophorbidase (PPD) - Recombinant | Raphanus sativus (Radish) | This compound | 95.5 | Not Reported | [3][7] |

| Pheophytinase (PPH) - Recombinant | Arabidopsis thaliana | This compound methyl ester | 14.3 | Not Reported | [8] |

| Pheophytinase (PPH) - Recombinant | Arabidopsis thaliana | Bacteriopheophytin a | 78.1 | Not Reported | [8] |

Regulatory Signaling Pathways

Chlorophyll degradation is tightly controlled by a network of signaling pathways, primarily orchestrated by phytohormones such as ethylene (B1197577) and abscisic acid (ABA), as well as by light. These signals converge on the transcriptional regulation of key chlorophyll catabolic genes (CCGs).

Ethylene Signaling

Ethylene is a potent inducer of senescence and chlorophyll degradation. The signaling cascade involves the master transcription factor ETHYLENE INSENSITIVE3 (EIN3). EIN3, along with EIN3-LIKE 1 (EIL1), directly binds to the promoters of several key CCGs, including NYE1 (encoding Mg-dechelatase), NYC1 (encoding chlorophyll b reductase), and PAO (encoding this compound oxygenase), to activate their transcription.[9]

Furthermore, EIN3 activates the transcription of another transcription factor, ORE1 (ORESARA1), which in turn also directly activates the expression of NYE1, NYC1, and PAO.[6][10] This creates a coherent feed-forward loop that robustly promotes chlorophyll degradation.[11]

Abscisic Acid (ABA) Signaling

ABA is another key phytohormone that promotes leaf senescence and chlorophyll breakdown, particularly in response to abiotic stress. The ABA signaling pathway involves the activation of ABA-responsive element (ABRE)-binding transcription factors (ABFs), also known as AREBs, and ABA INSENSITIVE 5 (ABI5).

ABF2, ABF3, and ABF4 have been shown to directly bind to the promoters of and activate the expression of NYE1, PAO, and NYC1. Similarly, ABI5 is implicated in promoting the transcription of chlorophyll catabolic genes like PPH and PAO, especially under conditions such as heat stress.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound chlorophyll degradation pathway.

Chlorophyll Extraction and Spectrophotometric Quantification

This protocol is for the extraction and measurement of total chlorophyll content.

Materials:

-

Plant tissue (e.g., leaves)

-

80% (v/v) acetone (B3395972), cooled

-

Mortar and pestle

-

Quartz sand

-

Centrifuge and centrifuge tubes

-

Volumetric flasks

-

Spectrophotometer

Procedure:

-

Weigh approximately 150 mg of fresh plant tissue.

-

Place the tissue in a chilled mortar with a small amount of quartz sand.

-

Add a few ml of cold 80% acetone and grind the tissue until a homogenous suspension is formed.

-

Transfer the suspension to a centrifuge tube.

-

Centrifuge at ~2,500 x g for 5 minutes.

-

Decant the supernatant into a volumetric flask.

-

Resuspend the pellet in 5 ml of 80% acetone and centrifuge again.

-

Repeat step 7 until the pellet is colorless.

-

Combine all supernatants and bring the final volume to a known amount (e.g., 25 ml) with 80% acetone.

-

Measure the absorbance of the extract at 663 nm and 646 nm using a spectrophotometer, with 80% acetone as a blank.

-

Calculate chlorophyll concentrations using the following equations (for 80% acetone):

-

Chlorophyll a (µg/ml) = 12.21 * (A663) - 2.81 * (A646)

-

Chlorophyll b (µg/ml) = 20.13 * (A646) - 5.03 * (A663)

-

Total Chlorophyll (µg/ml) = 17.32 * (A646) + 7.18 * (A663)

-

HPLC Analysis of this compound and Other Catabolites

High-Performance Liquid Chromatography (HPLC) is used for the separation and quantification of specific chlorophylls and their catabolites.

Materials:

-

Chlorophyll extract (prepared as in 5.1)

-

HPLC system with a C18 reverse-phase column and a diode array or fluorescence detector

-

Mobile phase solvents (e.g., gradient of aqueous buffer and methanol/acetonitrile)

-

Standards for chlorophyll a, chlorophyll b, pheophytin a, and this compound

General Procedure:

-

Filter the chlorophyll extract through a 0.22 µm syringe filter.

-

Inject a known volume of the filtered extract onto the HPLC column.

-

Elute the pigments using a solvent gradient optimized for the separation of chlorophylls and their derivatives. A typical gradient might start with a higher polarity and move to a lower polarity.

-

Detect the eluting compounds using a diode array detector (monitoring at ~410 nm for pheophytin/pheophorbide and ~660 nm for chlorophylls) or a fluorescence detector.

-

Identify peaks by comparing their retention times and spectral properties with those of authentic standards.

-

Quantify the compounds by integrating the peak areas and comparing them to a standard curve generated from known concentrations of the standards.

Enzyme Activity Assays

This assay measures the conversion of chlorophyll to chlorophyllide.

Reaction Mixture:

-

100 µl enzyme extract

-

220 µl reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)

-

Substrate: Chlorophyll a in acetone

-

Triton X-100 (to solubilize substrate)

Procedure:

-

Prepare a reaction mixture containing buffer, Triton X-100, and chlorophyll a substrate.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate at a controlled temperature (e.g., 37°C).

-

Stop the reaction at various time points by adding a hexane/acetone mixture to partition the chlorophyllide (aqueous phase) from the unreacted chlorophyll (hexane phase).

-

Centrifuge to separate the phases.

-

Measure the absorbance of the aqueous phase at the maximum wavelength for chlorophyllide (around 667 nm) to determine the amount of product formed.

This assay measures the removal of magnesium from chlorophyll.

Reaction Mixture:

-

Enzyme extract

-

Buffer (e.g., 50 mM Tris-Tricine, pH 8.8)

-

Substrate: Chlorophyllin (a water-soluble chlorophyll derivative)

Procedure:

-

Combine the buffer and chlorophyllin substrate in a cuvette.

-

Add the enzyme extract to start the reaction.

-

Monitor the decrease in absorbance at the chlorophyllin peak (around 686 nm) over time, which corresponds to the formation of Mg-free chlorophyllin.

This is a coupled assay that measures the formation of pFCC from this compound.

Reaction Mixture:

-

Enzyme preparation containing PAO

-

RCC Reductase (RCCR)

-

This compound (substrate)

-

NADPH

-

Ferredoxin

-

A regenerating system for NADPH (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

Procedure:

-

Combine all reaction components except the PAO enzyme preparation.

-

Start the reaction by adding the PAO-containing extract.

-

Incubate under appropriate conditions.

-

Stop the reaction and extract the catabolites.

-

Analyze the formation of pFCC by HPLC with a fluorescence detector.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying chlorophyll degradation during leaf senescence.

Conclusion and Future Directions

The this compound pathway is a fundamental process in plant biology with implications for agriculture and medicine. A thorough understanding of its biochemical and regulatory mechanisms is crucial for developing strategies to modulate plant senescence and for harnessing the therapeutic potential of its intermediates. Future research will likely focus on the structural biology of the pathway's enzymes, the intricate cross-talk between different signaling pathways, and the development of this compound-based photosensitizers for photodynamic therapy. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to advance our knowledge in this exciting field.

References

- 1. The Role of this compound Oxygenase Expression and Activity in the Canola Green Seed Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Expression and purification of pheophorbidase, an enzyme catalyzing the formation of pyropheophorbide during chlorophyll degradation: comparison with the native enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mg-dechelatase is involved in the formation of photosystem II but not in chlorophyll degradation in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chlorophyll breakdown: this compound oxygenase is a Rieske-type iron–sulfur protein, encoded by the accelerated cell death 1 gene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. EC 4.99.1.10 [iubmb.qmul.ac.uk]

- 9. Insights into the structure and function of the rate-limiting enzyme of chlorophyll degradation through analysis of a bacterial Mg-dechelatase homolog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Pheophorbide a: A Multi-Faceted Approach to Combating Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pheophorbide a (Pba) is a chlorophyll-derived natural compound that has garnered significant attention in oncology research for its potent anti-cancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells. A key feature of this compound is its dual modality of action: as a powerful photosensitizer in Photodynamic Therapy (PDT) and as a chemotherapeutic agent in the absence of light. This document will dissect these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved, tailored for a scientific audience engaged in cancer research and drug development.

Core Mechanisms of Action

This compound's anti-cancer activity is primarily attributed to two distinct, yet potentially synergistic, mechanisms:

-

Photodynamic Therapy (PDT)-Mediated Cytotoxicity: When activated by light of a specific wavelength (typically around 670 nm), this compound acts as a photosensitizer, transferring energy to molecular oxygen to generate highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen.[1][2] This oxidative stress induces rapid and localized cellular damage, leading to cell death primarily through apoptosis.[1][2]

-

Chemotherapeutic Action (Light-Independent): In the absence of photo-activation, this compound has demonstrated intrinsic anti-proliferative effects in certain cancer cell types, notably glioblastoma.[3] This activity is mediated by the induction of cell cycle arrest at the G0/G1 phase and subsequent apoptosis.[3]

Quantitative Data: In Vitro Efficacy of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a key metric of its potency.

| Modality | Cancer Cell Line | Cell Type | IC50 (µM) | Citation |

| PDT | MES-SA | Human Uterine Sarcoma | 0.5 | [1] |

| PDT | Hep3B | Human Hepatocellular Carcinoma | 1.5 | [2] |

| PDT | HepG2 | Human Hepatocellular Carcinoma | 0.35 | [4] |

| PDT | MCF-7 | Human Breast Adenocarcinoma | 0.5 | [5] |

| Non-PDT | U87MG | Human Glioblastoma | 2.8 (µg/mL) | [3] |

Mechanism 1: Photodynamic Therapy (PDT)

Upon exposure to light, this compound localized within cancer cells, particularly in the mitochondria, triggers a cascade of events culminating in apoptosis.[1][2]

Generation of Reactive Oxygen Species (ROS)

The fundamental principle of this compound-mediated PDT is the generation of ROS.[2] The photosensitizer absorbs photons, transitioning to an excited triplet state. Through energy transfer to molecular oxygen, it generates highly reactive singlet oxygen, which indiscriminately damages cellular components like lipids, proteins, and nucleic acids.

Induction of Mitochondrial-Mediated Apoptosis

A primary target of this compound-PDT is the mitochondrion.[1][2] The accumulation of this compound in this organelle leads to ROS-induced damage, resulting in:

-

Depolarization of the Mitochondrial Membrane Potential (ΔΨm): This is an early event in apoptosis, disrupting mitochondrial function.[1][2]

-

Release of Cytochrome c: Damage to the mitochondrial outer membrane leads to the release of cytochrome c into the cytosol.[1][2]

-

Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates effector caspases, such as caspase-3, which execute the apoptotic program by cleaving key cellular substrates, including PARP.[1][2]

Modulation of Signaling Pathways

This compound-PDT influences several critical signaling pathways that regulate cell survival, proliferation, and death.

-

MAPK Pathway: PDT can activate members of the Mitogen-Activated Protein Kinase (MAPK) family, including ERK1/2, p38, and JNK.[6][7] The specific outcome is cell-type dependent, with activation of p38 and JNK generally promoting apoptosis, while the role of ERK can be pro-apoptotic or pro-survival.[6][7] In some contexts, this compound-PDT has been shown to predominantly activate ERK1/2 and p38.[8]

Induction of Autophagy

In some cancer cells, this compound-PDT can also induce autophagy, a cellular self-digestion process.[8] The interplay between PDT-induced autophagy and apoptosis is complex; autophagy can act as a survival mechanism in some contexts, while in others it can contribute to cell death.[8] This process is often mediated by the activation of the ERK1/2 pathway.[8]

Mechanism 2: Chemotherapeutic Action (Light-Independent)

This compound also exhibits anti-cancer activity without photo-activation, primarily through the induction of cell cycle arrest.

G0/G1 Cell Cycle Arrest

Studies on human glioblastoma (U87MG) cells have shown that this compound can induce a strong anti-proliferative effect by arresting the cell cycle in the G0/G1 phase.[3] This prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation. This arrest is followed by the induction of late apoptosis and DNA degradation.[3]

The mechanism of G0/G1 arrest typically involves the modulation of key cell cycle regulatory proteins:

-

Upregulation of CDK Inhibitors: Proteins such as p21 and p27 are upregulated, which bind to and inhibit the activity of cyclin-dependent kinases (CDKs).

-

Downregulation of Cyclins and CDKs: The expression and activity of G1-phase-specific cyclins (e.g., Cyclin D1) and their partner kinases (CDK4/6) are reduced. This prevents the phosphorylation of the Retinoblastoma protein (pRb), keeping it in its active, growth-suppressive state.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound, with or without subsequent light exposure for PDT studies. Include untreated and solvent-only controls.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound as described for the MTT assay.

-

Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Protocol:

-

Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., cleaved caspase-3, p21, p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Conclusion

This compound presents a compelling profile as an anti-cancer agent with a dual mechanism of action. Its efficacy as a photosensitizer in PDT is well-documented, inducing potent mitochondrial-mediated apoptosis through the generation of ROS and modulation of key signaling pathways like MAPK. Furthermore, its light-independent ability to induce G0/G1 cell cycle arrest and apoptosis in specific cancer types highlights its versatility and potential to overcome some of the limitations of conventional therapies. The detailed understanding of these molecular mechanisms, supported by robust quantitative data and standardized experimental protocols, provides a solid foundation for further preclinical and clinical investigation of this compound as a promising candidate in the oncology drug development pipeline.

References

- 1. The Sensitivity of Cancer Cells to this compound-Based Photodynamic Therapy Is Enhanced by NRF2 Silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular interplay between cdk4 and p21 dictates G0/G1 cell cycle arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Over-expression of cyclin D1 regulates Cdk4 protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoform-specific optical activation of kinase function reveals p38-ERK signaling crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-mediated photodynamic therapy induces autophagy and apoptosis via the activation of MAPKs in human skin cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant and Anti-inflammatory Effects of Pheophorbide a

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheophorbide a (PPBa) is a natural compound derived from the breakdown of chlorophyll (B73375) a, a process involving demetallation and the removal of the phytol (B49457) tail.[1][2] It is a key photosensitizer, extensively studied for its applications in photodynamic therapy (PDT) for various cancers.[3][4][5][6] Beyond its phototoxic capabilities, this compound is increasingly recognized for its significant antioxidant and anti-inflammatory properties, making it a compound of high interest for therapeutic development in a range of pathologies.[2][5][7][8]

This technical guide provides an in-depth overview of the core antioxidant and anti-inflammatory mechanisms of this compound. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways involved.

Antioxidant Effects of this compound

This compound exhibits notable antioxidant activity primarily through its capacity to scavenge reactive oxygen species (ROS).[9][10] Oxidative stress, caused by an imbalance between ROS production and the body's ability to neutralize them, is a key factor in the pathogenesis of numerous diseases. The ability of this compound to mitigate this stress is a cornerstone of its therapeutic potential.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been quantified using various in vitro models. Key findings are summarized below.

| Assay/Model | Cell Line / System | Concentration | Observed Effect | Reference |

| ROS Accumulation | UVB-exposed CCD-986sk fibroblasts | 0.1 µM | 36.5% reduction in ROS | [10] |

| 1.0 µM | 46.2% reduction in ROS | [10] | ||

| Intracellular ROS | HUVECs (AGEs-induced) | Not specified | Demonstrated ROS scavenging activity | [9] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate the free-radical scavenging ability of a compound.[11][12]

Principle: DPPH is a stable free radical with a deep purple color, showing maximum absorbance around 517 nm.[12][13][14] When an antioxidant compound donates a hydrogen atom or electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow.[12] The degree of discoloration is proportional to the scavenging activity of the compound and can be quantified spectrophotometrically.[12][13]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Spectrophotometric grade methanol (B129727) or ethanol[12]

-

This compound (test sample)

-

96-well microplate or cuvettes

-

Spectrophotometer (microplate reader)

Procedure:

-

Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1.[12] This solution is light-sensitive and should be freshly prepared and kept in the dark.[11][12]

-

Sample Preparation: Prepare a stock solution of this compound and the positive control (e.g., ascorbic acid) in the same solvent. Create a series of dilutions to determine the IC50 value.

-

Reaction Setup:

-

Incubation: Incubate the plate in the dark at room temperature for a set period, typically 30 minutes.[11][12]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[13][14]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the sample concentrations.

-

Visualization: DPPH Assay Workflow

Caption: Experimental workflow for the DPPH radical scavenging assay.

Anti-inflammatory Effects of this compound

This compound exerts anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][15] These pathways regulate the expression of numerous pro-inflammatory mediators, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[16]

Quantitative Anti-inflammatory Data

The inhibitory effects of this compound on various inflammatory markers are detailed below. It is important to note that in some contexts, such as stimulating macrophages, low doses of this compound can induce a pro-inflammatory response, potentially as part of an immune-stimulating effect beneficial for tumor clearance.[3]

| Pathway/Marker | Cell Line / System | Concentration | Observed Effect | Reference |

| NF-κB Pathway | Various | Not specified | Interferes with NF-κB activation | [15][17] |

| UVB-exposed CCD-986sk fibroblasts | 0.1 - 5 µM | Inhibited NF-κB p65 phosphorylation | [10] | |

| MAPK Pathway | UVB-exposed CCD-986sk fibroblasts | Not specified | Suppressed phosphorylation of ERK and JNK | [10] |

| Pro-inflammatory Cytokines | HUVECs (AGEs-induced) | Not specified | Decreased mRNA of MCP-1 and IL-6 | [9] |

| HUVECs (AGEs-induced) | Not specified | Downregulated TNF-α and IL-1β | [9] | |

| Pro-inflammatory Response | RAW 264.7 macrophages | 0 - 1 µM | Induced release of IL-6 and TNF-α | [3] |

Key Signaling Pathways

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli (like LPS or TNF-α) trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. This compound has been shown to interfere with this process, specifically by inhibiting the phosphorylation of the NF-κB p65 subunit, thereby preventing its activation.[10][15]

MAPK Signaling Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, is another critical regulator of inflammation.[16] These kinases are activated by upstream signals and, in turn, phosphorylate transcription factors that control the expression of inflammatory mediators. In the context of UVB-induced skin aging and inflammation, this compound has been found to suppress the phosphorylation of ERK and JNK, which contributes to its anti-inflammatory and anti-wrinkle effects.[10]

Visualizations: Signaling Pathways

Caption: this compound inhibits the NF-κB inflammatory pathway.

Caption: this compound modulates the MAPK signaling pathway.

Experimental Protocol: Measurement of TNF-α Inhibition via ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based technique for detecting and quantifying proteins such as cytokines.[18][19]

Principle: A sandwich ELISA is typically used to measure TNF-α levels in cell culture supernatants.[20] Wells of a microplate are coated with a capture antibody specific to TNF-α. The sample is added, and any TNF-α present binds to the antibody. After washing, a second, biotinylated detection antibody is added, which binds to a different epitope on the captured TNF-α. Streptavidin conjugated to an enzyme (like horseradish peroxidase, HRP) is then added, which binds to the biotin. Finally, a substrate is added that is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of TNF-α in the sample and is measured with a microplate reader.[20]

Materials:

-

RAW 264.7 macrophage cells (or other relevant cell line)[18]

-

Lipopolysaccharide (LPS) to induce inflammation

-

This compound

-

TNF-α ELISA kit (containing capture antibody, detection antibody, recombinant TNF-α standard, enzyme conjugate, and substrate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for an appropriate period (e.g., 24 hours). Include untreated and LPS-only controls.

-

-

Sample Collection: After incubation, centrifuge the plate and collect the cell culture supernatant for analysis.

-

ELISA Protocol (as per manufacturer's instructions):

-

Coating: Coat a 96-well plate with the TNF-α capture antibody and incubate.

-

Blocking: Wash the plate and block non-specific binding sites.

-

Sample Incubation: Add the collected cell supernatants and the serially diluted TNF-α standards to the wells. Incubate for 1-2 hours.[20]

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.[20]

-

Enzyme Conjugate: Wash the plate and add the streptavidin-HRP conjugate. Incubate for 20-30 minutes.[20]

-

Substrate Development: Wash the plate and add the substrate solution. Incubate in the dark until sufficient color develops.

-

Stop Reaction: Add a stop solution to halt the reaction.

-

-

Measurement and Analysis:

-

Read the absorbance of each well at 450 nm.[20]

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Use the standard curve to determine the concentration of TNF-α in each sample.

-

Calculate the percentage inhibition of TNF-α production by this compound compared to the LPS-only control.

-

Conclusion

This compound is a multifaceted compound with significant therapeutic potential extending beyond its established role in photodynamic therapy. Its ability to directly scavenge reactive oxygen species and to modulate critical inflammatory signaling pathways, including NF-κB and MAPK, underscores its value as a candidate for antioxidant and anti-inflammatory drug development. The quantitative data and detailed protocols provided in this guide offer a foundational resource for researchers and professionals seeking to further explore and harness the beneficial properties of this compound. Further investigation is warranted to fully elucidate its mechanisms in various pathological contexts and to translate these promising in vitro findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Nanoparticles improved pheophorbide-a mediated photodynamic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound, an active compound isolated from Scutellaria barbata, possesses photodynamic activities by inducing apoptosis in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Exploring the potential of this compound, a chlorophyll-derived compound in modulating GLUT for maintaining glucose homeostasis [frontiersin.org]

- 9. This compound from Capsosiphon fulvescens Inhibits Advanced Glycation End Products Mediated Endothelial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Derivatives Exert Antiwrinkle Effects on UVB-Induced Skin Aging in Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. mdpi.com [mdpi.com]

- 15. This compound from Solanum diflorum interferes with NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. benchchem.com [benchchem.com]

Pheophorbide a: A Technical Guide to its Role in Apoptosis and Autophagy Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheophorbide a (Pba), a chlorophyll-derived photosensitizer, has garnered significant attention in oncology for its potent anti-tumor activities, primarily executed through the induction of programmed cell death. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound, particularly in the context of photodynamic therapy (PDT), instigates apoptosis and autophagy in cancer cells. It details the critical signaling pathways, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for investigating these cellular processes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cancer biology and drug development.

Introduction to this compound

This compound is a natural degradation product of chlorophyll (B73375) and is classified as a porphyrin-based photosensitizer.[1][2] Its efficacy in cancer treatment is most pronounced when used in photodynamic therapy (PDT), a modality that combines a photosensitizer, light of a specific wavelength, and oxygen to generate cytotoxic reactive oxygen species (ROS).[1][3][4] Upon activation by light, this compound transfers energy to molecular oxygen, producing highly reactive singlet oxygen and other ROS that can directly damage cellular components and trigger signaling cascades leading to cell death.[1][4] This guide focuses on two primary mechanisms of Pba-PDT-induced cell death: apoptosis and autophagy.

This compound-Induced Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which this compound exerts its anticancer effects. The process is predominantly initiated through the intrinsic (mitochondrial) pathway, driven by cellular stress signals originating from within the cell.

Mechanism of Action

Upon photoactivation, this compound, which preferentially localizes in the mitochondria, generates a burst of intracellular ROS.[5][6][7] This oxidative stress leads to a series of mitochondrial events:

-

Loss of Mitochondrial Membrane Potential (ΔΨm): The integrity of the mitochondrial membrane is compromised, leading to its depolarization.[5][6]

-

Cytochrome c Release: The permeabilization of the outer mitochondrial membrane allows for the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[5][6][8]

-

Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome and the activation of initiator caspase-9.[5] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[5][8]

-

Execution of Apoptosis: Caspase-3 is a key executioner caspase that cleaves a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.[8][9]

The Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax, Bak) members, are critical regulators of this process.[10][11][12] Pba-PDT has been shown to downregulate the expression of anti-apoptotic Bcl-2, further tipping the balance towards cell death.[13][14]

Signaling Pathway Diagram: Apoptosis Induction

Caption: Mitochondrial pathway of apoptosis induced by this compound-PDT.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of this compound is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Hep3B | Human Hepatocellular Carcinoma | 1.5 | [5][15] |

| MES-SA | Human Uterine Sarcoma | 0.5 | [1][6] |

| MDA-MB-231 | Human Breast Adenocarcinoma | 0.5 | [1] |

| MCF-7 | Human Breast Tumor | 0.5 | [1][7] |

Note: IC50 values are typically determined following a specific light dose and incubation period.

Experimental Protocols

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[16]

Protocol:

-

Cell Treatment: Seed cells (e.g., 1 x 10^5 cells/well in a 6-well plate) and allow them to adhere overnight. Treat cells with this compound for a specified duration, followed by light irradiation (PDT).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like trypsin. Neutralize the trypsin with a serum-containing medium.[16]

-

Staining: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes). Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.[17][18]

-

Incubate for 15 minutes at room temperature in the dark.[17]

-

Flow Cytometry: Analyze the stained cells by flow cytometry immediately.[17] Live cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade, such as caspases, PARP, and Bcl-2 family members.

Protocol:

-

Protein Extraction: Following treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates (e.g., 20-40 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The cleavage of Caspase-3 and PARP will be indicated by the appearance of smaller protein fragments.

This compound-Induced Autophagy

Autophagy is a catabolic process involving the degradation of cellular components via lysosomes. It can serve as a pro-survival mechanism under stress, but can also lead to a form of programmed cell death known as autophagic cell death. This compound has been shown to induce autophagy in several cancer cell lines.[19][20]

Mechanism of Action

The induction of autophagy by Pba-PDT is often linked to the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, including extracellular signal-regulated kinase (ERK) and p38 MAPK.[19] The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with a lysosome to form an autolysosome, where the contents are degraded. Key markers of autophagy include the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), and the involvement of Beclin-1 and Atg5 proteins.[19]

Signaling Pathway Diagram: Autophagy Induction

Caption: MAPK-mediated autophagy pathway induced by this compound-PDT.

Quantitative Data: Autophagy Markers

The induction of autophagy is often quantified by measuring the ratio of LC3-II to LC3-I or to a housekeeping protein like β-actin. An increased expression of Beclin-1 and Atg5 also serves as an indicator.[19]

| Cell Line | Cancer Type | Autophagic Markers Increased | Reference |

| A431 | Human Skin Cancer | Beclin-1, LC3B, Atg5 | [19] |

Experimental Protocols

Principle: Western blotting is used to detect the conversion of LC3-I to LC3-II. The amount of LC3-II is correlated with the number of autophagosomes.[21]

Protocol:

-

Cell Treatment and Protein Extraction: Follow the same procedures as described for the Western blot analysis of apoptotic proteins (Section 2.4.2).

-

Immunoblotting:

-

Perform SDS-PAGE using a gel with an appropriate acrylamide (B121943) concentration to resolve the two LC3 isoforms (LC3-I: ~18 kDa, LC3-II: ~16 kDa).

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody specific for LC3.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Quantification:

-

Detect the LC3-I and LC3-II bands using an ECL substrate.

-

Quantify the band intensities using densitometry software. The ratio of LC3-II/LC3-I or LC3-II/β-actin is calculated to assess autophagic flux.

-

Crosstalk Between Apoptosis and Autophagy

Apoptosis and autophagy are intricately connected cellular processes that can be co-regulated and can influence each other.[22][23][24] In the context of this compound treatment, autophagy can have a dual role. It can act as a cell survival mechanism to counteract the stress induced by PDT, or it can contribute to cell death.[20] The balance between these two pathways often determines the ultimate fate of the cancer cell. For instance, inhibition of autophagy has been shown to enhance Pba-PDT-mediated cytotoxicity in some cases.[20]

Logical Relationship Diagram

Caption: Interplay between autophagy and apoptosis in response to this compound.

General Experimental Workflow

A typical workflow to investigate the effects of this compound on apoptosis and autophagy is outlined below.

Caption: Standard experimental workflow for studying this compound's effects.

Conclusion

This compound, particularly when utilized in photodynamic therapy, is a potent inducer of both apoptosis and autophagy in cancer cells. The primary mechanism of apoptosis is through the ROS-mediated mitochondrial pathway, involving the release of cytochrome c and the activation of the caspase cascade. Concurrently, Pba-PDT can trigger autophagy, a process that can either promote cell survival or contribute to cell death, highlighting a complex interplay between these two pathways. A thorough understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for the continued development of this compound as a promising anticancer therapeutic agent. Further research into the molecular switches that dictate the balance between apoptosis and autophagy will be crucial for optimizing its clinical efficacy.

References

- 1. This compound: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound, an active compound isolated from Scutellaria barbata, possesses photodynamic activities by inducing apoptosis in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound based photodynamic therapy induces apoptosis via mitochondrial-mediated pathway in human uterine carcinosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photodynamic therapy of this compound inhibits the proliferation of human breast tumour via both caspase-dependent and -independent apoptotic pathways in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photoactivation of this compound induces a mitochondrial-mediated apoptosis in Jurkat leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pieronline.jp [pieronline.jp]

- 10. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 12. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photoactivation of 9-hydroxypheophorbide alpha triggers apoptosis through the reactive oxygen species-mediated mitochondrial pathway and endoplasmic reticulum stress in AMC-HN-3 laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound-mediated photodynamic therapy induces apoptotic cell death in murine oral squamous cell carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 17. Oxidative Damage Induced by Phototoxic this compound 17-Diethylene Glycol Ester Encapsulated in PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Apoptosis Protocols | USF Health [health.usf.edu]

- 19. This compound-mediated photodynamic therapy induces autophagy and apoptosis via the activation of MAPKs in human skin cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesized this compound-mediated photodynamic therapy induced apoptosis and autophagy in human oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Autophagy monitoring assay: qualitative analysis of MAP LC3-I to II conversion by immunoblot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Crosstalk between autophagy and apoptosis: Mechanisms and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Crosstalk between apoptosis, necrosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Crosstalk between apoptosis and autophagy signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Pheophorbide a and its Interaction with Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheophorbide a (Pba) is a chlorophyll-derived tetrapyrrole molecule that has garnered significant attention as a potent photosensitizer in photodynamic therapy (PDT) for cancer and other diseases.[1][2][3] Its efficacy is intrinsically linked to its ability to interact with and localize within cellular membranes. Upon activation by light of a specific wavelength, typically in the red region of the spectrum (650-700 nm) where tissue penetration is optimal, this compound transfers energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS).[2][4][5] This process initiates a cascade of events at the membrane level, ultimately leading to cell death. This technical guide provides an in-depth exploration of the core interactions between this compound and cellular membranes, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Physicochemical Properties and Membrane Interaction

The interaction of this compound with cellular membranes is governed by its physicochemical properties. As a hydrophobic molecule, it readily partitions into the lipid bilayer of cellular and organellar membranes.[6][7] The specific localization can be influenced by modifications to its structure, such as the addition of charged groups. For instance, cationic derivatives of pyropheophorbide-a have shown enhanced cellular uptake and binding, likely due to favorable electrostatic interactions with the negatively charged components of the plasma membrane and extracellular matrix.[8] Conversely, the presence of multiple carboxylic acid groups can reduce cellular uptake.[8]

The aggregation state of this compound in aqueous environments also plays a crucial role. Monomeric forms are considered the active species for PDT, as aggregation can lead to a decrease in the triplet state lifetime and quantum yield, thereby reducing singlet oxygen generation.[9][10] The hydrophobic environment of the lipid membrane favors the monomeric state, enhancing its photosensitizing activity.[11][12]

Cellular Uptake and Subcellular Localization

This compound enters cells through a combination of diffusion and endocytosis, with its specific functional groups influencing the dominant mechanism.[8] Once inside the cell, it localizes to various membranous organelles. Fluorescence microscopy studies have shown that this compound and its derivatives can accumulate in the plasma membrane, mitochondria, lysosomes, and the endoplasmic reticulum (ER).[8][9][13]

The subcellular localization is a critical determinant of the subsequent photodynamic effect.[14] Mitochondrial localization is often associated with the induction of a rapid and efficient apoptotic response, as mitochondria are primary targets for ROS-mediated damage.[9][15][16] Photosensitizers that accumulate in lysosomes may be less photodynamically active.[9] The specific localization pattern can also be cell-type dependent.[8]

Quantitative Data on this compound Interaction and Phototoxicity

The photodynamic efficacy of this compound is concentration-dependent. The following table summarizes key quantitative data from various studies.

| Cell Line | Parameter | Value | Light Dose (J/cm²) | Reference(s) |

| Various Cancer Cells | IC50 | 70 - 200 nM | 14 | [1][2] |

| Human Uterine Sarcoma (MES-SA) | IC50 | 0.5 µM | Not Specified | [1][2][15] |

| Prostate Cancer (LNCaP) | Viability | ~10% at 0.25 µM | Not Specified | [17] |

| Prostate Cancer (LNCaP) | Cell Death | Significant at 5 µM | Not Specified | [17] |

| Doxorubicin-resistant Breast Cancer (MCF-7) | Viability | ~15% at 2.5 µM | Not Specified | [17] |

| Triple Negative Breast Cancer (MDA-MB-231) | Cytotoxicity | Enhanced at 0.025 µg/mL in NRF2-knockdown cells | 0.6 | [17] |

| HeLa Cells | Viability | ~50% at 2 µM | 6.4 | [17][18] |